![molecular formula C12H20O3 B13073302 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Métodos De Preparación
The synthesis of 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one involves several steps. One common method includes the reaction of spiro[4.4]nonan-1-one with dimethoxymethane in the presence of an acid catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product’s formation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxymethyl group, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and forming a reactive intermediate that can interact with various biological molecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as spiro[4.4]nonan-1-one and spiro[4.4]non-6-en-1-one While these compounds share a similar spirocyclic core, the presence of the dimethoxymethyl group in 2-(Dimethoxymethyl)spiro[44]nonan-1-one imparts unique chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H20O3/c1-14-11(15-2)9-5-8-12(10(9)13)6-3-4-7-12/h9,11H,3-8H2,1-2H3 |
Clave InChI |
MZTGTKFMTSSVQT-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCC2(C1=O)CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


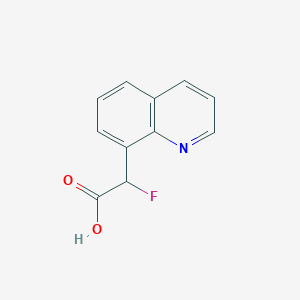
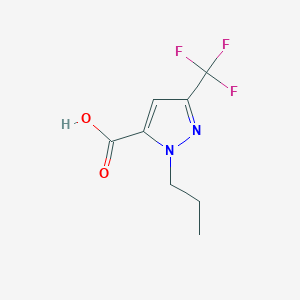
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
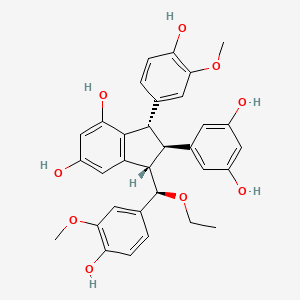
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)

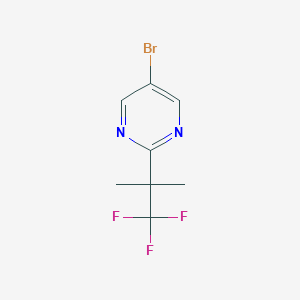
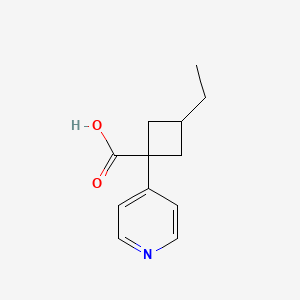
![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)
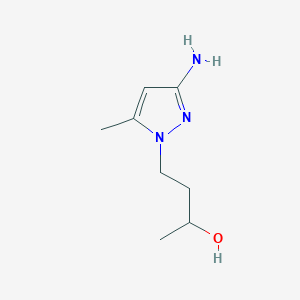
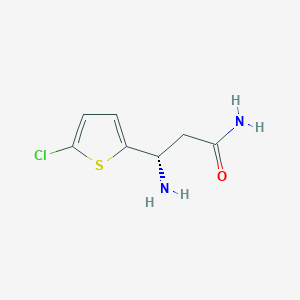
![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)
